Cavosonstat

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

cystic fibrosis/dt

Structure

3D Structure

Eigenschaften

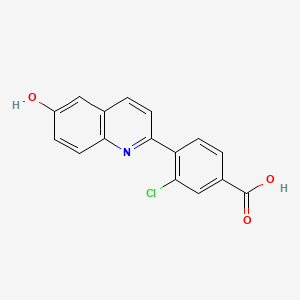

IUPAC Name |

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSZILNGNMDGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371587-51-7 | |

| Record name | Cavosonstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cavosonstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAVOSONSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cavosonstat's Mechanism of Action in Cystic Fibrosis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cavosonstat (N91115), an investigational drug formerly under development for the treatment of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular pathways influenced by this compound, supported by available preclinical and clinical data.

Executive Summary

This compound is a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO). In cystic fibrosis, particularly in individuals with the F508del mutation, the cystic fibrosis transmembrane conductance regulator (CFTR) protein is misfolded and prematurely degraded. The primary mechanism of action of this compound is to increase the levels of endogenous GSNO by inhibiting its breakdown. Elevated GSNO levels are believed to promote the stability and function of the CFTR protein. While the development of this compound for cystic fibrosis was discontinued due to a lack of demonstrated efficacy in Phase 2 clinical trials, the study of its mechanism provides valuable insights into the potential of targeting nitrosative stress in CF.

Core Mechanism of Action: GSNOR Inhibition

The central tenet of this compound's therapeutic rationale in cystic fibrosis revolves around the inhibition of the GSNOR enzyme.

2.1 The Role of GSNOR and GSNO in Cellular Homeostasis

S-nitrosoglutathione (GSNO) is a critical endogenous signaling molecule that acts as a nitric oxide (NO) donor and facilitates post-translational modification of proteins through S-nitrosylation.[1] GSNOR, an alcohol dehydrogenase family member, plays a pivotal role in regulating the intracellular levels of GSNO and, consequently, protein S-nitrosylation.[2] By catalyzing the irreversible reduction of GSNO, GSNOR controls the extent and duration of NO-based signaling.

2.2 GSNOR Inhibition by this compound

This compound is a potent and selective, orally bioavailable inhibitor of GSNOR.[3][4] By binding to and inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to an accumulation of this signaling molecule within the cell. Preclinical studies demonstrated that this compound effectively increases GSNO levels.[3][5]

2.3 Impact on CFTR Function

In cystic fibrosis, the F508del mutation leads to a misfolded CFTR protein that is recognized by the cellular quality control machinery and targeted for degradation.[6] The proposed mechanism for how increased GSNO levels could benefit CF patients is by promoting the stability and proper trafficking of the CFTR protein to the cell surface.[4][5][7] It is hypothesized that S-nitrosylation of specific cysteine residues on CFTR or associated chaperone proteins may protect the mutant protein from degradation.[3][7]

Potential Indirect Mechanism: Nrf2 Pathway Activation

While not its primary mechanism, the increase in GSNO due to GSNOR inhibition may indirectly influence other cellular pathways, such as the Nrf2 antioxidant response.

3.1 S-nitrosylation of Keap1 and Nrf2 Activation

The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which targets it for degradation. Nitric oxide and related species can cause S-nitrosylation of specific cysteine residues on Keap1.[5] This modification can lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. As this compound increases GSNO, a major NO donor, it is plausible that it could indirectly lead to Nrf2 activation.

eIF2α Phosphorylation

There is no direct evidence from the available literature to suggest that this compound's mechanism of action in cystic fibrosis involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While nitric oxide can influence eIF2α kinases, a specific link to GSNOR inhibition in the context of CF has not been established.

Clinical Trial Data

This compound was evaluated in several clinical trials for cystic fibrosis. The development was ultimately halted as the trials did not meet their primary endpoints.

Table 1: Summary of Key Phase 2 Clinical Trial Results

| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Outcome |

| NCT02589236 | Adults with CF homozygous for F508del-CFTR on Orkambi™ | This compound (200 mg or 400 mg BID) + Orkambi™ vs. Placebo + Orkambi™ | Absolute change in percent predicted FEV1 at 12 weeks | Failed to demonstrate benefit over placebo.[8] |

| NCT02724527 | Adults with CF on Kalydeco™ | This compound (400 mg) + Kalydeco™ vs. Placebo + Kalydeco™ | Change in lung function from baseline to week 8 | Did not demonstrate a benefit in lung function or sweat chloride reduction.[5] |

Table 2: Pharmacokinetic and Safety Data from Phase 1 Studies

| Study Population | Key Findings |

| Healthy Volunteers | This compound was rapidly absorbed and well-tolerated with no dose-limiting toxicities.[4] |

| CF Patients (F508del homozygous) | Showed a favorable safety and pharmacokinetic profile. A modest, non-statistically significant trend toward sweat chloride reduction was observed at the highest dose.[3][7] |

Experimental Protocols

The clinical trials for this compound followed standard methodologies for CF therapeutic evaluation.

6.1 Representative Phase 2 Clinical Trial Protocol (based on NCT02589236)

This was a double-blind, randomized, placebo-controlled, parallel-group study.[9]

-

Inclusion Criteria: Adult patients with a confirmed diagnosis of CF, homozygous for the F508del-CFTR mutation, and on a stable dose of lumacaftor/ivacaftor for at least 8 weeks.[9]

-

Exclusion Criteria: History of clinically significant liver or kidney dysfunction, certain cardiac abnormalities, or recent participation in other therapeutic trials.[9]

-

Intervention: Patients were randomized to receive either this compound (200 mg or 400 mg twice daily) or a matching placebo, in addition to their ongoing lumacaftor/ivacaftor treatment, for 16 weeks.[8]

-

Primary Outcome Measure: The primary efficacy endpoint was the absolute change from baseline in the percent predicted forced expiratory volume in 1 second (FEV1) at week 12.[8]

-

Secondary Outcome Measures: Included changes in sweat chloride concentration, CF Questionnaire-Revised (CFQ-R) scores, and safety assessments.

Conclusion

This compound represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR enzyme to increase the levels of the CFTR-stabilizing molecule GSNO. While the clinical trials did not demonstrate the desired efficacy, the scientific rationale behind GSNOR inhibition remains an area of interest. Further research into the downstream effects of GSNOR inhibition, including the potential modulation of the Nrf2 pathway, may yet uncover new therapeutic avenues for cystic fibrosis and other diseases characterized by nitrosative stress.

References

- 1. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]

- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous Biosynthesis of S-Nitrosoglutathione From Nitro-Fatty Acids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatocarcinogenesis driven by GSNOR deficiency is prevented by iNOS inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Cavosonstat: A Technical Guide to a GSNOR Inhibitor for CFTR Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cavosonstat (also known as N91115 and N6022) is a selective, reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the catabolism of S-nitrosoglutathione (GSNO). In the context of cystic fibrosis (CF), the inhibition of GSNOR by this compound was investigated as a therapeutic strategy to increase depleted GSNO levels in the airways. The underlying hypothesis was that restoring GSNO would stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the misfolded F508del-CFTR mutant, by modulating chaperone protein interactions, thereby increasing its cell surface expression and function. Despite a strong preclinical rationale and favorable Phase 1 safety data, this compound ultimately failed to demonstrate clinical efficacy in Phase 2 trials. This guide provides an in-depth technical overview of this compound, including its mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visual diagrams of the core biological pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic rationale is centered on the modulation of the GSNOR pathway to influence CFTR protein stability.

-

The Problem in Cystic Fibrosis: In individuals with CF, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely targeted for degradation by the cell's quality control machinery, involving chaperone proteins like Hsp70 and Hsp90.[1] Concurrently, GSNO levels in the airways of CF patients are abnormally low, partly due to increased GSNOR activity.[2][3]

-

GSNOR's Role: GSNOR is the primary enzyme responsible for the breakdown of GSNO, a key endogenous S-nitrosothiol (SNO).[4][5] By catabolizing GSNO, GSNOR reduces the cellular pool of SNOs available for protein S-nitrosylation—a critical post-translational modification.

-

This compound's Intervention: this compound is a potent and selective inhibitor of GSNOR.[6][7] By blocking GSNOR activity, it prevents the degradation of GSNO, leading to an increase in its intracellular concentration.[8]

-

Impact on CFTR: Elevated GSNO levels are hypothesized to increase the S-nitrosylation of specific chaperone and co-chaperone proteins that interact with CFTR, such as the Hsp70/Hsp90 organizing protein (Hop).[6][9] S-nitrosylation of Hop inhibits its association with the immature CFTR protein in the endoplasmic reticulum.[6][9] This disruption of the chaperone-CFTR complex is believed to shield the F508del-CFTR from the ubiquitin-proteasome degradation pathway, allowing more of the protein to mature (convert from the core-glycosylated "Band B" to the complex-glycosylated "Band C") and traffic to the cell surface.[8] This proposed mechanism is distinct from and potentially complementary to those of CFTR correctors and potentiators.[1]

Signaling Pathway Diagram

Caption: GSNOR-CFTR signaling pathway modulated by this compound.

Data Presentation

Table 1: Preclinical and In Vitro Potency of this compound (N6022)

| Parameter | Value | Compound | Source |

| IC₅₀ | 8 nM | N6022 | [6][7] |

| Kᵢ | 2.5 nM | N6022 | [6] |

| Mode of Inhibition | Reversible, Mixed (uncompetitive vs. GSNO; competitive vs. HMGSH) | N6022 | [6] |

| Cofactor Interaction | Uncompetitive with NAD⁺ and NADH | N6022 | [6] |

Table 2: Phase 1 Clinical Trial - Pharmacokinetics and Efficacy Marker

| Parameter | Population | Dose | Result | Source |

| Safety | Healthy & CF Adults (F508del Homozygous) | Multiple Ascending Doses | Well tolerated, no dose-limiting toxicities | [1][10] |

| Pharmacokinetics | Healthy & CF Adults | N/A | Rapidly absorbed, linear and predictable PK | [1][10] |

| Food Effect | Healthy & CF Adults | N/A | Exposure unaffected by a high-fat meal | [1][10] |

| Sweat Chloride Change | CF Adults (F508del Homozygous) | Highest Dose Tested (Monotherapy) | -4.1 mmol/L from baseline at Day 28 (p=0.032) | [1][10] |

Table 3: Phase 2 Clinical Trial Results (Failed Primary Endpoints)

| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint: Absolute Change in ppFEV₁ | Secondary Endpoint: Change in Sweat Chloride (mmol/L) | Source |

| NCT02589236 | F508del Homozygous on Orkambi™ | This compound 200 mg BID + Orkambi™ (n=44) | -0.1 | +1.4 | [11] |

| This compound 400 mg BID + Orkambi™ (n=48) | -0.4 | +1.9 | [11] | ||

| Placebo + Orkambi™ (n=46) | +0.8 | +0.6 | [11] | ||

| NCT02724527 | F508del Heterozygous + Gating Mutation on Kalydeco™ | This compound 400 mg BID + Kalydeco™ (n=15) | -1.7 | -0.1 | [9][12] |

| Placebo + Kalydeco™ (n=4) | +2.0 | -1.7 | [9][12] |

Experimental Protocols

GSNOR Enzymatic Activity Assay

This spectrophotometric assay measures GSNOR activity by monitoring the consumption of its cofactor, NADH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Protein extract (e.g., cell lysate, tissue homogenate)

-

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA

-

NADH solution: 200 µM in Reaction Buffer

-

S-Nitrosoglutathione (GSNO) solution: 400 µM in Reaction Buffer (prepare fresh)

-

Microplate reader capable of reading absorbance at 340 nm

-

UV-transparent 96-well plate

Protocol:

-

Prepare protein homogenates (e.g., 100-200 µg/mL) in a suitable lysis buffer and determine protein concentration via a standard method (e.g., Bradford assay).[8]

-

In each well of the 96-well plate, add the protein sample.

-

Add the Reaction Buffer and the NADH solution to each well.

-

To test inhibitors like this compound, pre-incubate the protein sample with the inhibitor for a defined period before starting the reaction.

-

Initiate the reaction by adding the freshly prepared GSNO solution to each well.[8]

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 25°C.[8][13]

-

Calculate the initial linear rate of reaction (milli-absorbance units/min). GSNOR activity is proportional to the rate of GSNO-dependent NADH consumption.

Western Blot for CFTR Maturation (Band B vs. Band C)

This protocol allows for the qualitative and semi-quantitative assessment of CFTR maturation by separating the immature, core-glycosylated form (Band B, ~150 kDa) from the mature, complex-glycosylated form (Band C, ~170-180 kDa).[7][14]

Materials:

-

Cell lysate from CFTR-expressing cells

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

2x Laemmli sample buffer with a reducing agent (e.g., 50 mM DTT)

-

SDS-PAGE gels (6-8% polyacrylamide is recommended for good separation)

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T)

-

Primary Antibody: Anti-CFTR monoclonal antibody (e.g., M3A7, 596, MM13-4)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Lyse cells and determine protein concentration. Normalize all samples to the same concentration (e.g., 15-20 µg total protein per lane).[15]

-

Mix lysate with an equal volume of 2x sample buffer and incubate at 37°C for 30-45 minutes or 65°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.[5][15]

-

Load samples onto the SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[5]

-

Block the membrane for at least 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with the primary anti-CFTR antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Identify Band B (lower band) and Band C (upper, more diffuse band).

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold-standard for measuring CFTR-mediated ion transport across a polarized epithelial monolayer. It measures the short-circuit current (Isc), an indicator of net ion movement.

Materials:

-

Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports (e.g., Transwells).

-

Ussing Chamber system with electrodes.

-

Ringer's solution (or other appropriate physiological buffer).

-

Pharmacological agents:

-

Amiloride (to block ENaC channels).

-

Forskolin (to activate CFTR via cAMP).

-

CFTR Potentiator (e.g., Genistein or VX-770).

-

CFTR Inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-specific.

-

Protocol:

-

Grow epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[16]

-

Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral chambers, each filled with pre-warmed Ringer's solution.

-

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

-

Allow the baseline Isc to stabilize.

-

Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting drop in Isc represents ENaC activity.

-

Add forskolin (and often a potentiator like Genistein) to the apical and/or basolateral chamber to activate CFTR. An increase in Isc indicates chloride secretion through CFTR channels.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber. The subsequent decrease in Isc confirms that the stimulated current was mediated by CFTR.[17]

-

The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is the primary measure of CFTR function.

Mandatory Visualizations

Experimental and Logic Flow Diagrams

Caption: Workflow from preclinical evaluation to clinical trials for this compound.

Caption: Logical cascade of this compound's hypothesized mechanism of action.

Conclusion

This compound represented a novel therapeutic approach for cystic fibrosis by targeting the GSNOR pathway to stabilize CFTR. While the preclinical data provided a strong scientific rationale, the compound failed to translate this mechanism into clinical benefit for patients already receiving CFTR modulator therapy. The data and protocols presented in this guide serve as a comprehensive technical resource for understanding the development and evaluation of this compound. The disparity between the promising preclinical results and the negative clinical outcomes underscores the complexity of modulating CFTR and highlights the challenges in developing additive therapies for this multifaceted disease. Future research may explore the role of GSNOR inhibitors in other patient populations or in combination with next-generation CFTR modulators.

References

- 1. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]

- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 6. pnas.org [pnas.org]

- 7. cff.org [cff.org]

- 8. oaepublish.com [oaepublish.com]

- 9. Hsp 70/Hsp 90 organizing protein as a nitrosylation target in cystic fibrosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. physiologicinstruments.com [physiologicinstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. Nivalis Therapeutics Announces Results From Phase 2 Clinical Trial Of this compound Added To Ivacaftor For Treatment Of Cystic Fibrosis [clinicalleader.com]

- 13. N6022 | GSNOR | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]

The CFTR Stabilizer Cavosonstat: A Technical Overview of its Mechanism and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

Executive Summary

Cavosonstat (N91115) is an investigational, orally bioavailable small molecule developed as a cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer. Its mechanism of action is distinct from and complementary to CFTR correctors and potentiators. This compound is a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO).[1] By inhibiting GSNOR, this compound elevates intracellular levels of GSNO, a key signaling molecule that is deficient in the airways of individuals with cystic fibrosis (CF).[2][3] The increased GSNO levels lead to the S-nitrosylation of specific chaperone proteins, such as C-terminus of Hsc70-interacting protein (CHIP) and Hsp70/Hsp90 organizing protein (HOP), which are involved in the degradation of the CFTR protein.[3][4][5] This post-translational modification inhibits the chaperone-mediated ubiquitination and subsequent proteasomal degradation of F508del-CFTR, thereby increasing its maturation, stability, and residence time at the cell surface.[3][4][5] While preclinical studies demonstrated promising activity, this compound did not meet its primary endpoints in Phase 2 clinical trials, and its development for CF has been discontinued.[2] This guide provides a detailed technical overview of its mechanism, preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: The GSNOR Inhibition Pathway

This compound operates by targeting the proteostasis machinery that governs the fate of the F508del-CFTR protein. The F508del mutation causes protein misfolding, leading to its recognition by the endoplasmic reticulum (ER) quality control system. Chaperone proteins, including Hsc70 and the E3 ubiquitin ligase CHIP, bind to the misfolded CFTR, targeting it for ubiquitination and degradation by the proteasome.[4][6]

In CF airways, GSNOR activity is elevated, leading to depleted levels of the endogenous bronchodilator and signaling molecule GSNO.[2][4] this compound inhibits GSNOR, thereby restoring GSNO levels.[1][2] Increased GSNO leads to the S-nitrosylation (the addition of a nitroso group to a thiol) of key chaperone proteins.[4][5] Specifically, the S-nitrosylation of CHIP has been shown to inhibit its E3 ubiquitin ligase activity, preventing it from tagging F508del-CFTR for degradation.[4][6] This reduces the interaction between CHIP and CFTR, allowing more of the mutant protein to escape degradation, mature (transition from the core-glycosylated Band B to the complex-glycosylated Band C), and traffic to the cell surface.[3][4]

Summary of Quantitative Data

While extensive quantitative preclinical data for this compound was not published in peer-reviewed literature, reports from Nivalis Therapeutics and related studies on GSNOR inhibitors provide key insights.[3][7] Clinical trial data offers a quantitative measure of its biological effect in patients.

Table 1: Preclinical Activity of GSNOR Inhibition on F508del-CFTR

| Parameter | Assay | Cell Type | Effect | Reference |

|---|---|---|---|---|

| CFTR Maturation | Western Blot | CFBE41o- (F508del) | GSNOR inhibitor ("C3") reversed the GSNOR-mediated decrease in mature Band C CFTR. | [4] |

| CFTR Expression | Western Blot | CFBE41o- (F508del) | GSNOR knockdown with siRNA increased expression and maturation of F508del-CFTR. | [2][4] |

| CFTR Function | Not Specified | Airway cells from CF patients | N91115 significantly increased and prolonged F508del-CFTR function when added to a corrector and potentiator. |[7] |

Table 2: Phase 1b Clinical Trial Results (this compound Monotherapy)

| Parameter | Patient Population | Dose Group (BID) | Placebo-Adjusted Change from Baseline (Day 28) | p-value | Reference |

|---|---|---|---|---|---|

| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -5.2 mmol/L (95% CI: -11.7, 1.4) | 0.11 | [1][8] |

| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -4.1 mmol/L (Within-group change from baseline) | 0.032 |[9][10] |

Table 3: Phase 2 Clinical Trial Primary Endpoint

| Parameter | Patient Population | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Lung Function | Homozygous F508del on Orkambi® | This compound (200mg or 400mg BID) add-on | Failed to demonstrate benefit in absolute change in ppFEV₁ vs. placebo. | [2] |

| Lung Function | Heterozygous F508del + Gating Mutation on Kalydeco® | this compound (400mg BID) add-on | Did not demonstrate a benefit in lung function measures. |[2] |

Key Experimental Protocols

The evaluation of a CFTR stabilizer like this compound relies on a series of established biochemical and electrophysiological assays to measure its effect on the target enzyme and on CFTR protein expression, trafficking, and function.

GSNOR Activity Spectrophotometric Assay

This assay measures the enzymatic activity of GSNOR by monitoring the consumption of its cofactor, NADH.

Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and ammonia, a reaction that consumes NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).

-

Reagent Addition: In a quartz cuvette, combine the reaction buffer, a source of GSNOR enzyme (from cell lysate or purified protein), and the inhibitor (this compound) at various concentrations.

-

Initiation: Add NADH to a final concentration of approximately 0.2 mM and GSNO to a final concentration of approximately 400 µM to start the reaction.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C).[11]

-

Analysis: Calculate the rate of NADH consumption from the linear phase of the absorbance curve. GSNOR activity is expressed as nmol of NADH consumed per minute per mg of protein. Plot the inhibition curve to determine the IC₅₀ of this compound.

CFTR Maturation Western Blot Assay

This immunoassay quantifies the relative amounts of immature (ER-resident) and mature (post-Golgi) CFTR protein.

Principle: CFTR undergoes glycosylation as it traffics through the secretory pathway. The core-glycosylated, immature form in the ER (Band B) has a lower molecular weight (~160 kDa) than the complex-glycosylated, mature form that has passed through the Golgi (Band C, ~180 kDa). An effective stabilizer will increase the ratio of Band C to Band B.

Protocol:

-

Cell Culture and Treatment: Plate human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) and culture until confluent. Treat cells with this compound, other modulators (e.g., correctors), or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate by molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use densitometry software to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)) or the fold-change in Band C relative to the vehicle control.

CFTR Cell Surface Stability Assay

This assay measures the residence time of CFTR at the plasma membrane.

Principle: Cell surface proteins are labeled with a cleavable biotin tag. Protein synthesis is then inhibited, and the amount of biotinylated CFTR remaining at the surface is measured over time (a "chase" period). A stabilizer will increase the half-life of surface CFTR.

Protocol:

-

Cell Culture and Treatment: Treat CFBE41o- cells expressing F508del-CFTR with a corrector (to rescue the protein to the surface) and this compound or vehicle for 24 hours.

-

Surface Biotinylation: Cool cells to 4°C to halt membrane trafficking. Incubate with a membrane-impermeable, cleavable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins. Quench the reaction.

-

Cycloheximide Chase: Add pre-warmed culture medium containing cycloheximide (100 µg/mL) to inhibit new protein synthesis. Incubate cells at 37°C for various time points (e.g., 0, 2, 4, 6 hours).

-

Lysis and Pulldown: At each time point, lyse the cells. Use streptavidin-coated beads to precipitate the biotinylated proteins from the lysate.

-

Analysis: Elute the captured proteins and analyze the amount of CFTR at each time point by Western blot. Quantify the band intensity and plot the percentage of CFTR remaining over time to calculate the protein's half-life at the cell surface.

Conclusion

This compound was a first-in-class CFTR stabilizer that showed a clear scientific rationale and promising preclinical signals. Its mechanism, centered on the inhibition of GSNOR to modulate chaperone-mediated degradation of F508del-CFTR, represented a novel therapeutic strategy. However, the modest biological signal observed in Phase 1b (a slight reduction in sweat chloride) did not translate into a meaningful clinical benefit in lung function in larger Phase 2 trials.[2][9] The discontinuation of its development underscores the challenge of translating in vitro cell-based rescue of F508del-CFTR into significant clinical efficacy. Despite this outcome, the study of this compound has provided valuable insights into the complex proteostasis network governing CFTR and highlights the potential of targeting chaperone systems as a complementary approach in the treatment of cystic fibrosis and other protein misfolding diseases.

References

- 1. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 4. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. 4.5.4. Determination of S-Nitrosoglutathione Reductase (GSNOR) Activity [bio-protocol.org]

- 10. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cavosonstat in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavosonstat (also known as N91115) is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is a key enzyme responsible for the metabolism of S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol that plays a critical role in nitric oxide (NO) signaling. By inhibiting GSNOR, this compound leads to an increase in the intracellular levels of GSNO.[3] This elevation in GSNO enhances the S-nitrosylation of specific proteins, thereby modulating their function.

One of the primary targets of this mechanism is the chaperone protein system involved in the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In cystic fibrosis (CF) patients with the common F508del mutation, the CFTR protein is misfolded and prematurely degraded. This compound, by promoting the S-nitrosylation of chaperone proteins, helps to stabilize the F508del-CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel.[3][4] While clinical trials for this compound in CF were discontinued due to a lack of significant clinical benefit, it remains a valuable tool for in vitro research into GSNOR biology and CFTR protein stability.

These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the GSNOR-CFTR signaling pathway.

Data Presentation

Table 1: Solubility and Storage of this compound

| Parameter | Value | Reference |

| Molecular Weight | 299.72 g/mol | [2] |

| Solubility | 23.33 mg/mL in DMSO (77.85 mM) | [5] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (Solvent) | -80°C for up to 1 year | [5] |

Table 2: Recommended Cell Lines for this compound Experiments

| Cell Line | Description | Key Applications |

| CFBE41o- (with F508del-CFTR) | Human bronchial epithelial cells homozygous for the F508del-CFTR mutation. | Studying the effects of this compound on F508del-CFTR protein expression, maturation, and function. |

| CFPAC-1 | Human pancreatic ductal adenocarcinoma cell line with the F508del-CFTR mutation. | Investigating the impact of this compound on CFTR in a pancreatic cell context.[6] |

| Primary Human Bronchial Epithelial (HBE) Cells | Primary cells isolated from CF patients (F508del homozygous) or non-CF donors. | Providing a more physiologically relevant model to study this compound's effects on CFTR.[7] |

| RAW 264.7 | Murine macrophage cell line. | General studies on the effects of GSNOR inhibition on S-nitrosylation and inflammatory signaling.[8] |

| A549 | Human lung adenocarcinoma cell line. | Investigating GSNOR inhibition in a lung epithelial cell model.[9] |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of GSNOR, leading to the stabilization of the F508del-CFTR protein. This pathway is initiated by the administration of this compound, which then permeates the cell membrane to inhibit GSNOR. The subsequent increase in GSNO levels facilitates the S-nitrosylation of chaperone proteins, preventing the degradation of F508del-CFTR and allowing its transport to the cell membrane.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. PROTEOMIC CHARACTERIZATION OF THE CELLULAR RESPONSE TO NITROSATIVE STRESS MEDIATED BY S-NITROSOGLUTATHIONE REDUCTASE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound | CFTR | GSNOR | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. miR-16 rescues F508del-CFTR function in native cystic fibrosis epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cavosonstat Treatment of Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavosonstat (formerly N91115) is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO).[1] In the context of respiratory diseases, particularly cystic fibrosis (CF), the inhibition of GSNOR by this compound leads to an increase in intracellular GSNO levels. This, in turn, is believed to stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant, by promoting its maturation and plasma membrane stability.[2][3][4][5] Although clinical development of this compound for CF was discontinued due to lack of efficacy in Phase 2 trials, its mechanism of action as a GSNOR inhibitor and CFTR stabilizer makes it a valuable tool for in-vitro research of bronchial epithelial cell biology and CFTR modulation.[6]

These application notes provide a detailed protocol for the in-vitro treatment of human bronchial epithelial cells with this compound, including cell culture, treatment procedures, and relevant assays to assess its biological activity.

Mechanism of Action: GSNOR Inhibition and CFTR Stabilization

This compound's primary mechanism of action is the inhibition of the S-nitrosoglutathione reductase (GSNOR) enzyme.[6] This inhibition leads to an accumulation of S-nitrosoglutathione (GSNO), which can then S-nitrosylate various proteins, including chaperones involved in CFTR protein folding and degradation. This post-translational modification is thought to stabilize the CFTR protein, particularly the misfolded F508del-CFTR, allowing for its improved trafficking to the cell membrane and increased function as a chloride channel.[3]

Experimental Protocols

This section outlines the detailed methodologies for treating bronchial epithelial cells with this compound and assessing its effects.

Cell Culture: Primary Human Bronchial Epithelial Cells (hBECs)

For studying CFTR modulation, primary hBECs isolated from CF patients homozygous for the F508del mutation are the most physiologically relevant model. Alternatively, the immortalized human bronchial epithelial cell line BEAS-2B can be used for general toxicity or preliminary studies.

Materials:

-

Primary hBECs (F508del/F508del) or BEAS-2B cell line

-

Bronchial Epithelial Cell Growth Medium (BEGM) with supplements

-

Collagen-coated culture flasks and plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells: Rapidly thaw the cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed BEGM. Centrifuge at 300 x g for 5 minutes.

-

Cell Plating: Discard the supernatant and resuspend the cell pellet in fresh BEGM. Plate the cells onto collagen-coated culture flasks at a density of 2,500-5,000 cells/cm².

-

Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with fresh medium, centrifuge, and re-plate at the desired density for experiments.

This compound Treatment Protocol

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO, sterile)

-

BEGM

-

Bronchial epithelial cells cultured in multi-well plates

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed BEGM to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in the cell culture medium. A vehicle control (0.1% DMSO in BEGM) should be included in all experiments.

-

Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the prepared this compound working solutions or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of this compound Activity

1. GSNOR Activity Assay

This assay measures the enzymatic activity of GSNOR in cell lysates to confirm that this compound is effectively inhibiting its target.

Materials:

-

Treated and untreated cell lysates

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)

-

NADH

-

S-nitrosoglutathione (GSNO)

-

Spectrophotometer

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Enzymatic Reaction: In a 96-well plate, add cell lysate, reaction buffer, and NADH.

-

Initiate Reaction: Start the reaction by adding GSNO.

-

Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH and is proportional to GSNOR activity.[7]

2. CFTR Function Assay (Ussing Chamber)

The Ussing chamber is a gold-standard method to measure ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.

Materials:

-

Polarized bronchial epithelial cell monolayers grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Forskolin (a CFTR activator)

-

CFTR inhibitors (e.g., CFTRinh-172)

Protocol:

-

Mounting: Mount the permeable supports with the cell monolayers in the Ussing chamber.

-

Equilibration: Equilibrate the cells with Ringer's solution on both the apical and basolateral sides.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc), which reflects the net ion transport.

-

CFTR Activation: Add forskolin to the basolateral side to activate CFTR and measure the increase in Isc.

-

CFTR Inhibition: Add a CFTR inhibitor to the apical side to confirm that the observed current is CFTR-specific.

-

Data Analysis: Compare the forskolin-stimulated Isc in this compound-treated cells to vehicle-treated controls.

3. Western Blot for CFTR Protein

Western blotting can be used to visualize the different glycosylated forms of the CFTR protein, providing insight into its maturation and trafficking.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for an increase in the mature, fully glycosylated form of CFTR (Band C) relative to the immature, core-glycosylated form (Band B).

Data Presentation

The following table summarizes expected quantitative data from the described experiments.

| Parameter Measured | Assay | Cell Type | Expected Effect of this compound |

| GSNOR Activity | Spectrophotometric Assay | hBECs or BEAS-2B | Dose-dependent decrease |

| CFTR Function | Ussing Chamber (Isc) | F508del hBECs | Increase in forskolin-stimulated current |

| CFTR Protein | Western Blot | F508del hBECs | Increase in Band C / Band B ratio |

| Cell Viability | MTT or similar assay | hBECs or BEAS-2B | No significant change at effective doses |

Conclusion

This document provides a comprehensive set of protocols for the in-vitro investigation of this compound's effects on bronchial epithelial cells. By utilizing these methods, researchers can further explore the role of GSNOR inhibition in modulating CFTR function and its potential as a therapeutic strategy for cystic fibrosis and other respiratory diseases characterized by CFTR dysfunction. While this compound's clinical development has been halted, it remains a valuable research tool for elucidating the complex pathways governing protein stability and ion transport in the airway epithelium.

References

- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]

- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.unc.edu [med.unc.edu]

- 7. oaepublish.com [oaepublish.com]

Application Notes and Protocols: Cavosonstat Dosage and Evaluation in Preclinical Cystic Fibrosis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cavosonstat (N91115)

This compound was an investigational oral drug developed for the treatment of Cystic Fibrosis.[1] Its primary mechanism of action is the inhibition of the enzyme S-nitrosoglutathione reductase (GSNOR).[1][2] In CF, particularly in individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. This compound was designed to increase the levels of S-nitrosoglutathione (GSNO), a molecule that plays a role in protein stability.[1][2] By inhibiting GSNOR, this compound was intended to stabilize the CFTR protein, thereby increasing its quantity and function at the cell surface.[1][3][4][5] Preclinical studies had suggested that this compound could improve CFTR stability.[1]

Mechanism of Action: Signaling Pathway

The proposed mechanism of this compound involves the modulation of the GSNOR pathway to enhance CFTR protein stability. The diagram below illustrates this signaling cascade.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of CFTR Expression Following Cavosonstat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a dysfunctional protein. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded by the proteasome and fails to reach the cell membrane. Cavosonstat (N91115) is an investigational drug that acts as a stabilizer of the CFTR protein.[1] Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR), an enzyme that breaks down S-nitrosoglutathione (GSNO).[1][2] By inhibiting GSNOR, this compound increases intracellular levels of GSNO, which is believed to promote the maturation and stability of the CFTR protein, including the F508del mutant, at the plasma membrane.[3][4][5]

Western blotting is a fundamental technique to assess changes in protein expression levels. In the context of CFTR, it is instrumental in distinguishing between the immature, core-glycosylated form (Band B, ~150-160 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) that has trafficked through the Golgi apparatus and is present at the cell surface.[6][7] An increase in the intensity of Band C is indicative of successful CFTR maturation and trafficking, a key therapeutic goal in CF.

These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the effects of this compound on CFTR protein expression and maturation in a relevant cell line model.

Data Presentation

The following table summarizes the expected quantitative data from a Western blot analysis of CFTR expression after this compound treatment, based on the known effects of increased S-nitrosoglutathione (GSNO) levels.

| Treatment Group | CFTR Band B (Immature) Relative Densitometry Units | CFTR Band C (Mature) Relative Densitometry Units |

| Vehicle Control (DMSO) | 1.00 | 1.00 |

| This compound (1 µM) | 1.10 | 2.50 |

| This compound (5 µM) | 1.25 | 4.75 |

| This compound (10 µM) | 1.30 | 6.20 |

| Positive Control (e.g., VX-809) | 0.95 | 5.50 |

Note: These are hypothetical data based on published effects of GSNO on CFTR maturation and are intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action and Effect on CFTR

References

- 1. This compound | CFTR | GSNOR | TargetMol [targetmol.com]

- 2. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 3. S-nitrosoglutathione increases cystic fibrosis transmembrane regulator maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]

- 5. n30pharma.com [n30pharma.com]

- 6. researchgate.net [researchgate.net]

- 7. cff.org [cff.org]

Application Note: Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay

For Research Use Only.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and does not reach the cell surface. Cavosonstat (formerly N91115) is an experimental drug that acts as a stabilizer of the CFTR protein. Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR).[1][2] This inhibition leads to an increase in S-nitrosoglutathione (GSNO), which is believed to modify chaperone proteins involved in CFTR degradation, thereby increasing the stability of the CFTR protein at the plasma membrane.[1] The Ussing chamber is a gold-standard technique for studying epithelial ion transport in vitro and is an ideal system for assessing the function of CFTR and the efficacy of CFTR modulators like this compound.[3][4] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure the effect of this compound on CFTR function in a human bronchial epithelial cell line homozygous for the F508del mutation.

Principle of the Assay

The Ussing chamber allows for the measurement of short-circuit current (Isc) across an epithelial monolayer. The Isc is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport. In the context of CFTR function, an increase in chloride secretion, stimulated by a CFTR activator like forskolin, results in a measurable increase in Isc. The subsequent inhibition of this current by a specific CFTR inhibitor, such as CFTRinh-172, confirms that the measured current is indeed mediated by CFTR. By pre-incubating the cells with this compound, it is possible to assess its ability to stabilize and enhance the function of mutant CFTR, which would be reflected as a greater forskolin-stimulated, CFTRinh-172-inhibited Isc compared to untreated cells.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| CFBE41o- cell line | ATCC | CRL-2777 |

| Transwell permeable supports | Corning | 3413 |

| Ussing Chamber System | Physiologic Instruments | P2300 |

| Voltage-Clamp Amplifier | Physiologic Instruments | VCC MC8 |

| This compound (N91115) | TargetMol | T26955 |

| Forskolin | Sigma-Aldrich | F6886 |

| CFTRinh-172 | Sigma-Aldrich | C2992 |

| Amiloride hydrochloride hydrate | Sigma-Aldrich | A7410 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Ringer's Solution | In-house preparation | See Protocol |

Experimental Protocols

Cell Culture

The CFBE41o- cell line, a human bronchial epithelial cell line homozygous for the F508del CFTR mutation, is a suitable in vitro model.

-

Culture CFBE41o- cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed the cells onto Transwell permeable supports at a density of 2.5 x 10^5 cells/cm².

-

Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to form a confluent and polarized monolayer, which typically takes 7-10 days. The transepithelial electrical resistance (TEER) should be monitored to assess monolayer integrity.

Ussing Chamber Assay Protocol

-

Pre-incubation with this compound:

-

Prepare stock solutions of this compound in DMSO. A 10 mM stock is recommended.

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Based on the in vitro IC50 of other GSNOR inhibitors, a concentration range of 1-10 µM is a reasonable starting point.

-

Replace the medium in both the apical and basolateral compartments of the Transwell inserts with the medium containing this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).

-

Incubate the cells for 24-48 hours at 37°C to allow for the stabilization of the CFTR protein. A 24-hour pre-incubation is a common starting point for CFTR modulators.[5]

-

-

Ussing Chamber Setup:

-

Prepare fresh Ringer's solution containing (in mM): 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 D-glucose.

-

Warm the Ringer's solution to 37°C and continuously bubble with 95% O₂/5% CO₂ to maintain a pH of 7.4.

-

Mount the Transwell inserts containing the cell monolayers into the Ussing chambers.

-

Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.

-

-

Short-Circuit Current Measurement:

-

Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.

-

Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 10-100 µM to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Activate CFTR: Once the Isc stabilizes after amiloride addition, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20 µM to activate CFTR.

-

Inhibit CFTR: After the forskolin-stimulated Isc reaches a peak and stabilizes, add CFTRinh-172 to the apical chamber to a final concentration of 10-20 µM to specifically inhibit CFTR-mediated chloride secretion.

-

Record the Isc throughout the experiment. The change in Isc in response to forskolin and CFTRinh-172 is used to quantify CFTR function.

-

Data Presentation

The primary endpoint of this assay is the change in short-circuit current (ΔIsc) in response to the CFTR activator and inhibitor. The data should be summarized in a table for clear comparison between the different treatment groups.

| Treatment Group | Baseline Isc (µA/cm²) | Amiloride-inhibited Isc (µA/cm²) | Forskolin-stimulated ΔIsc (µA/cm²) | CFTRinh-172-inhibited ΔIsc (µA/cm²) |

| Vehicle Control (DMSO) | ||||

| This compound (1 µM) | ||||

| This compound (5 µM) | ||||

| This compound (10 µM) |

-

Forskolin-stimulated ΔIsc: Calculated as the peak Isc after forskolin addition minus the Isc after amiloride addition.

-

CFTRinh-172-inhibited ΔIsc: Calculated as the Isc after forskolin addition minus the Isc after CFTRinh-172 addition. This value represents the specific CFTR-mediated current.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on CFTR.

Experimental Workflow for Ussing Chamber Assay

Caption: Ussing chamber experimental workflow.

References

- 1. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSNOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Assessing CFTR Trafficking in Response to Cavosonstat: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavosonstat (formerly N91115) is an investigational drug that was developed for the treatment of cystic fibrosis (CF). It acts as an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[1][2] The primary mechanism of action for this compound in the context of CF is to increase the levels of S-nitrosoglutathione (GSNO), a molecule that plays a role in protein stability. By inhibiting GSNOR, this compound was designed to act as a cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer, promoting the maturation and cell surface stability of the CFTR protein, particularly the F508del mutant, which is the most common cause of CF.[2][3] This mechanism is complementary to that of CFTR correctors and potentiators.[3][4]

Preclinical studies suggested that inhibition of GSNOR could increase the maturation and trafficking of the defective F508del-CFTR protein in airway cells from CF patients.[1] However, in Phase 2 clinical trials, this compound failed to demonstrate a significant benefit in lung function or sweat chloride reduction when added to existing CFTR modulator therapies, leading to the discontinuation of its development for CF.[3]

These application notes provide an overview of the experimental protocols used to assess the impact of GSNOR inhibitors like this compound on CFTR trafficking and maturation.

Signaling Pathway of GSNOR Inhibition on CFTR Trafficking

This compound inhibits GSNOR, leading to an increase in cellular GSNO levels. GSNO is believed to S-nitrosylate chaperone proteins, such as Hsp70/Hsp90 organizing protein (HOP), which are involved in the degradation of CFTR. This modification is thought to cause the dissociation of these chaperones from CFTR, preventing its degradation and thereby promoting its maturation and trafficking to the cell surface.[2]

Quantitative Data on CFTR Maturation in Response to GSNOR Inhibition

While specific quantitative data on CFTR trafficking in response to this compound from peer-reviewed preclinical studies are limited, a study by Zaman et al. (2016) demonstrated the effect of a GSNOR inhibitor on CFTR maturation in wild-type CFBE41o- cells. The data below is representative of the expected effect of GSNOR inhibition on CFTR protein levels.

| Treatment | CFTR Band B (Immature) | CFTR Band C (Mature) |

| Control | Present | Present |

| GSNOR Overexpression | Increased | Decreased |

| GSNOR Overexpression + GSNOR Inhibitor | Decreased (compared to GSNOR overexpression) | Increased (compared to GSNOR overexpression) |

| Data adapted from Zaman K, et al. Am J Physiol Lung Cell Mol Physiol. 2016.[5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess CFTR trafficking and maturation in response to compounds like this compound.

Western Blotting for CFTR Maturation

This protocol is used to determine the relative amounts of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) CFTR.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add an equal volume of 2x Laemmli sample buffer.

-

Incubate at 37°C for 30-45 minutes.

-

-

SDS-PAGE:

-

Load 15-30 µg of total protein per lane on a 6% Tris-Glycine polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 300 mA for 90 minutes at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in PBS with 0.1% Tween-20 (PBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., clone M3A7 or 24-1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with PBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with PBST for 10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Cell Surface Biotinylation Assay

This assay is used to specifically label and quantify CFTR protein present on the cell surface.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and safety of this compound (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Co-administration of Cavosonstat with CFTR Correctors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cavosonstat (formerly N91115) is an investigational small molecule that acts as a selective inhibitor of S-nitrosoglutathione reductase (GSNOR). In the context of cystic fibrosis (CF), this compound was developed as a CFTR stabilizer, a novel therapeutic approach intended to be complementary to existing CFTR corrector and potentiator therapies. The primary rationale for its co-administration with CFTR correctors, such as lumacaftor and tezacaftor, was to enhance the overall therapeutic benefit for individuals with the F508del mutation, the most common cause of CF.

The F508del mutation leads to the misfolding of the CFTR protein, its premature degradation, and consequently, its absence from the cell surface. CFTR correctors aim to partially rescue this misfolded protein and facilitate its trafficking to the cell membrane. However, the corrected F508del-CFTR that reaches the cell surface is unstable and is rapidly removed. This compound was designed to address this instability. By inhibiting GSNOR, this compound increases the levels of S-nitrosoglutathione (GSNO), a key signaling molecule. Elevated GSNO levels are believed to S-nitrosylate chaperone proteins, such as the C-terminus of Hsp70-interacting protein (CHIP), reducing the ubiquitination and subsequent degradation of F508del-CFTR.[1][2] This stabilization at the cell surface was hypothesized to prolong the residency of the corrected CFTR, thereby amplifying the therapeutic effect of CFTR correctors and potentiators.

Despite a strong preclinical rationale, the clinical development of this compound for cystic fibrosis was discontinued after Phase 2 trials failed to meet their primary endpoints for efficacy. These application notes provide a comprehensive overview of the preclinical and clinical data, along with detailed experimental protocols relevant to the evaluation of such a therapeutic strategy.

Data Presentation

Preclinical Rationale: In Vitro Efficacy

While specific quantitative data from preclinical studies on the co-administration of this compound with CFTR correctors are not publicly available in tabular format, published research indicates a dose-dependent effect of GSNO (the molecule increased by this compound) on the maturation and cell-surface expression of F508del-CFTR.[3] The expected outcome of combining a CFTR corrector with this compound in preclinical models, such as primary human bronchial epithelial (hBE) cells homozygous for the F508del mutation, would be a synergistic increase in CFTR-mediated chloride transport as measured by Ussing chamber experiments.

Table 1: Expected Preclinical Outcomes of this compound in Combination with a CFTR Corrector

| Experimental Model | Treatment Group | Expected Outcome Measure (e.g., Change in Short-Circuit Current, ΔIsc) | Expected Result |

| F508del-CFTR expressing cells | Vehicle Control | Baseline CFTR Function | Minimal to no CFTR function |

| F508del-CFTR expressing cells | CFTR Corrector alone | Increased CFTR Function | Modest increase in ΔIsc |

| F508del-CFTR expressing cells | This compound alone | Increased CFTR Stability | Minimal to modest increase in ΔIsc |

| F508del-CFTR expressing cells | CFTR Corrector + this compound | Synergistic increase in CFTR Function | Significantly greater increase in ΔIsc compared to either agent alone |

Clinical Trial Data

The following tables summarize the key findings from the clinical development program of this compound as an add-on therapy to approved CFTR correctors.

Table 2: Results from Phase 1b Study of this compound in F508del Homozygous Patients (NCT02275936) [4][5][6]

| Outcome Measure | Treatment Group | Mean Change from Baseline (at Day 28) | p-value |

| Sweat Chloride (mmol/L) | This compound (highest dose) | -4.1 | 0.032 |

| Sweat Chloride (mmol/L) | Placebo | Not reported | - |

Note: While statistically significant, the reduction in sweat chloride was modest.

Table 3: Topline Results from Phase 2 Study of this compound with Lumacaftor/Ivacaftor (Orkambi®) in F508del Homozygous Patients (NCT02589236) [7]

| Outcome Measure | Placebo + Orkambi® (n=46) | This compound 200 mg BID + Orkambi® (n=44) | This compound 400 mg BID + Orkambi® (n=48) |

| Absolute Change in ppFEV1 from Baseline to Week 12 (Primary Endpoint) | -0.1 | +0.4 | -0.5 |

| Absolute Change in Sweat Chloride (mmol/L) from Baseline to Week 12 | -3.5 | -1.1 | -2.2 |

| Absolute Change in BMI ( kg/m ²) from Baseline to Week 12 | +0.18 | +0.20 | +0.28 |

Note: The trial failed to demonstrate a statistically significant benefit in the primary endpoint of absolute change in percent predicted FEV1 or in the key secondary endpoint of sweat chloride reduction.

Table 4: Topline Results from Phase 2 Study of this compound with Ivacaftor (Kalydeco®) in Patients with a Gating Mutation and one F508del Mutation (NCT02724527)

| Outcome Measure | Placebo + Kalydeco® (n=4) | This compound 400 mg BID + Kalydeco® (n=15) |

| Absolute Change in ppFEV1 from Baseline to Week 8 (Primary Endpoint) | -1.7 | -0.7 |

| Absolute Change in Sweat Chloride (mmol/L) from Baseline to Week 8 | -2.3 | +1.3 |

Note: This trial also did not demonstrate a benefit in lung function or sweat chloride reduction.

Experimental Protocols

Western Blot for CFTR Protein Maturation

This protocol is designed to assess the effect of this compound, alone or in combination with a CFTR corrector, on the maturation of the F508del-CFTR protein. The maturation of CFTR is observed by a shift in its electrophoretic mobility, with the immature, core-glycosylated form (Band B) migrating faster than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus.[6][8]

Materials:

-

CFBE41o- cells stably expressing F508del-CFTR

-

Cell lysis buffer (RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (6% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary anti-CFTR antibody (e.g., clone 596)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate F508del-CFTR expressing CFBE41o- cells and grow to confluence.

-

Treat cells with vehicle, CFTR corrector (e.g., 3 µM lumacaftor), this compound (at desired concentration), or a combination of the corrector and this compound for 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare with Laemmli sample buffer.

-

Separate proteins on a 6% SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Analysis:

-

Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.

-

Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

-

Compare the maturation efficiency across different treatment groups.

-

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR activity. This protocol is adapted for use with primary human bronchial epithelial (hBE) cells cultured at an air-liquid interface (ALI).[5][9]

Materials:

-

Primary hBE cells from a donor homozygous for the F508del mutation, cultured on permeable supports (e.g., Transwells®) at ALI.

-

Ussing chamber system with voltage-clamp amplifier.

-

Krebs-bicarbonate Ringer (KBR) solution.

-

Pharmacological agents:

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist to activate CFTR)

-

Ivacaftor (CFTR potentiator, if desired)

-

CFTRinh-172 (CFTR inhibitor)

-

Procedure:

-

Cell Culture and Pre-treatment:

-

Culture F508del/F508del hBE cells on permeable supports at ALI for at least 4 weeks to achieve a differentiated, polarized epithelium.

-

Pre-treat the cultures with vehicle, CFTR corrector (e.g., 3 µM lumacaftor), this compound, or the combination for 48 hours.

-

-

Ussing Chamber Setup:

-

Mount the permeable supports with the cell monolayers in the Ussing chambers.

-

Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) KBR solution.

-

Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

-

-

Measurement of CFTR-Mediated Isc:

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.

-

Once a new stable baseline is reached, stimulate CFTR-dependent chloride secretion by adding forskolin (10 µM) to both chambers.

-

(Optional) If assessing potentiation, add a CFTR potentiator like ivacaftor (1 µM) to the apical chamber after forskolin stimulation.

-